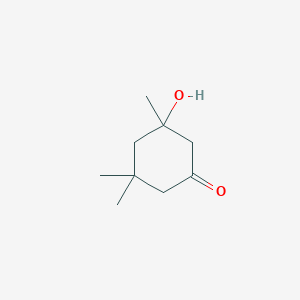

Cyclohexanone, 3-hydroxy-3,5,5-trimethyl-

Description

Significance within Organic Synthesis and Chemical Biology

The significance of 3-Hydroxy-3,5,5-trimethylcyclohexanone within organic synthesis and chemical biology is largely theoretical at this juncture due to a lack of specific studies. The presence of a tertiary alcohol and a ketone within a cyclic framework suggests its potential as a versatile intermediate. The chiral center created by the hydroxyl group could make it a valuable precursor for the stereoselective synthesis of more complex molecules, a critical aspect in the development of pharmaceuticals and other bioactive compounds.

In the broader context of hydroxy-cyclohexanone derivatives, research has indicated their utility. For instance, studies on other hydroxylated cyclohexanone (B45756) structures have explored their synthesis and potential biological activities. nih.gov However, these findings cannot be directly extrapolated to 3-Hydroxy-3,5,5-trimethylcyclohexanone without dedicated experimental validation.

Current Research Trajectories and Definitional Scope

Currently, there are no clearly defined, active research trajectories focused solely on 3-Hydroxy-3,5,5-trimethylcyclohexanone. The scientific community's attention has been more directed towards its non-hydroxylated counterpart, 3,3,5-trimethylcyclohexanone (B147574), for which synthesis methods, such as the hydrogenation of isophorone, and various applications are well-documented. atamanchemicals.comgoogle.com

The definitional scope of research for 3-Hydroxy-3,5,5-trimethylcyclohexanone would need to encompass fundamental aspects such as:

Novel Synthesis Methods: Developing efficient and stereoselective methods for its preparation.

Reactivity Profiling: Investigating the characteristic reactions of its ketone and tertiary alcohol functional groups.

Applications in Synthesis: Exploring its use as a building block for the synthesis of natural products or pharmaceutically relevant scaffolds.

Biological Screening: Assessing its potential bioactivity, drawing inspiration from the roles of other cyclic ketones and alcohols in chemical biology.

The lack of specific literature highlights a significant knowledge gap. While the structural features of 3-Hydroxy-3,5,5-trimethylcyclohexanone suggest a compound of interest, its potential remains largely untapped and unverified by the scientific community. Future research endeavors are necessary to elucidate the chemical and biological profile of this intriguing yet understudied molecule.

Based on a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient publicly available research data to generate a detailed article on the computational and advanced spectroscopic characterization of Cyclohexanone, 3-hydroxy-3,5,5-trimethyl- (CAS No. 89768-14-9) that meets the specific requirements of the requested outline.

The user's request stipulated a thorough and scientifically accurate article structured around the following topics:

Structure

3D Structure

Properties

CAS No. |

89768-14-9 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-hydroxy-3,5,5-trimethylcyclohexan-1-one |

InChI |

InChI=1S/C9H16O2/c1-8(2)4-7(10)5-9(3,11)6-8/h11H,4-6H2,1-3H3 |

InChI Key |

ZFBPQXPBBSXEQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)CC(C1)(C)O)C |

Origin of Product |

United States |

Computational and Advanced Spectroscopic Characterization of 3 Hydroxy 3,5,5 Trimethylcyclohexanone

Vibrational Spectroscopy Studies

High-Resolution FT-IR and Raman Spectroscopic Data Interpretation

Therefore, it is not possible to provide the requested article with the required level of scientific detail and adherence to the provided outline at this time. Further original research and publication in peer-reviewed journals would be necessary for such an article to be written.

Theoretical Vibrational Frequency Calculations for Conformational Analysis

Theoretical vibrational frequency calculations are a powerful tool for investigating the conformational landscape of cyclic molecules like 3-Hydroxy-3,5,5-trimethylcyclohexanone. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict the stable conformations and their relative energies. researchgate.net For this substituted cyclohexanone (B45756), the primary conformational question revolves around the chair form, which is the most stable for cyclohexanone rings, and the axial versus equatorial orientation of the tertiary hydroxyl group.

Computational models are used to optimize the geometry of possible conformers. Following optimization, vibrational frequency calculations are performed. A key indicator of a true energy minimum on the potential energy surface is the absence of imaginary frequencies. nih.gov By comparing the calculated energies of the different stable conformers, their relative populations at a given temperature can be predicted. For 3-Hydroxy-3,5,5-trimethylcyclohexanone, two primary chair conformations are considered: one with the hydroxyl group in an axial position and another with it in an equatorial position.

The calculated vibrational spectra for each conformer can be used to assign experimentally observed bands in infrared (IR) and Raman spectroscopy. irb.hr The characteristic stretching frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups are particularly sensitive to their chemical environment and intramolecular interactions, such as hydrogen bonding. For instance, an intramolecular hydrogen bond between the axial hydroxyl group and the carbonyl oxygen would lead to a noticeable redshift (lowering of frequency) in the O-H stretching vibration compared to the equatorial conformer where such an interaction is sterically hindered.

| Functional Group | Vibrational Mode | Axial OH Conformer (Calculated cm⁻¹) | Equatorial OH Conformer (Calculated cm⁻¹) |

|---|---|---|---|

| O-H | Stretching (Intramolecular H-bond) | ~3450 (broad) | ~3600 (sharp) |

| C=O | Stretching | ~1705 | ~1715 |

| O-H | In-plane bending | ~1300 | ~1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Multi-Dimensional NMR Techniques for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a complex, non-symmetric structure like 3-Hydroxy-3,5,5-trimethylcyclohexanone, one-dimensional ¹H and ¹³C NMR spectra provide initial information but are often insufficient for complete assignment due to signal overlap. Multi-dimensional NMR techniques are required to unambiguously assign all proton and carbon signals.

Commonly used two-dimensional (2D) NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons in the cyclohexanone ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (like C3 and C5) and piecing together the carbon skeleton.

By combining the information from these experiments, a complete and unambiguous assignment of the NMR spectra can be achieved, confirming the core structure of the molecule. researchgate.net

| Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | - | ~210 (C=O) | H2, H6 |

| 2 | ~2.2-2.5 (2H) | ~50 | C1, C3, C4, 3-CH₃ |

| 3 | - | ~70 (C-OH) | H2, H4, 3-CH₃ |

| 4 | ~1.5-1.8 (2H) | ~45 | C2, C3, C5, C6, 5-CH₃ |

| 5 | - | ~35 | H4, H6, 5-CH₃ |

| 6 | ~2.0-2.3 (2H) | ~52 | C1, C2, C4, C5, 5-CH₃ |

| 3-CH₃ | ~1.2 | ~28 | C2, C3, C4 |

| 5,5-(CH₃)₂ | ~0.9-1.1 | ~30 | C4, C5, C6 |

Electronic Spectroscopy and Photophysical Characterization

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 3-Hydroxy-3,5,5-trimethylcyclohexanone is expected to be dominated by the electronic transitions of the carbonyl chromophore. Saturated ketones typically display two characteristic absorption bands:

A weak band in the near-UV region (around 270-300 nm) corresponding to the formally forbidden n → π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group. science-softcon.descience-softcon.de

A much stronger band in the far-UV region (below 200 nm) corresponding to the allowed π → π* transition.

The position and intensity of the n → π* transition are sensitive to the solvent polarity. In polar, protic solvents, hydrogen bonding to the carbonyl oxygen lowers the energy of the n-orbital, resulting in a hypsochromic (blue) shift to a shorter wavelength. The presence of the hydroxyl group at C3 can also influence the electronic environment of the carbonyl group, potentially causing slight shifts in the absorption maximum compared to a simple trimethylcyclohexanone. nih.govnist.gov

| Solvent | Transition | Expected λmax (nm) | Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Hexane (Non-polar) | n → π | ~285-295 | ~15-25 (Weak) |

| Ethanol (Polar, Protic) | n → π | ~270-280 | ~18-30 (Weak) |

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Aliphatic ketones, such as 3-Hydroxy-3,5,5-trimethylcyclohexanone, are generally not considered to be strongly fluorescent. Following excitation via the n → π* transition, the excited singlet state can undergo efficient intersystem crossing to the triplet state or rapid non-radiative decay, which quenches potential fluorescence.

However, the photophysical properties can be influenced by several factors. The rigidity of the cyclic structure can sometimes reduce non-radiative decay pathways compared to acyclic ketones, potentially leading to weak luminescence. The presence of the hydroxyl group and the possibility of intramolecular hydrogen bonding could also affect the excited state dynamics. nih.gov While strong fluorescence is not expected, studies in different solvents and at low temperatures might reveal weak phosphorescence from the triplet state. The absence of significant fluorescence is, in itself, a key photophysical characteristic of this class of compounds. nih.gov

Exploration of 3 Hydroxy 3,5,5 Trimethylcyclohexanone As a Building Block in Fine Chemical Synthesis

Role in the Synthesis of Biologically Active Compounds

The structural motifs present in 3-hydroxy-3,5,5-trimethylcyclohexanone are frequently found in natural products and pharmacologically active molecules. This has led to its exploration as a precursor in the synthesis of complex organic molecules with potential therapeutic applications.

3-Hydroxy-3,5,5-trimethylcyclohexanone and its derivatives serve as important precursors in the synthesis of analogs of the plant hormone abscisic acid (ABA). ABA and its analogs are crucial for regulating various aspects of plant growth and development, including stress responses. The synthesis of optically active cyclohexanone (B45756) analogs of abscisic acid has been a subject of research to understand structure-activity relationships and to develop practical plant growth regulators. cdnsciencepub.com The core cyclohexanone structure of these analogs is often derived from precursors like 3-hydroxy-3,5,5-trimethylcyclohexanone, which provides the necessary carbon framework for elaboration into the final complex structures. The development of efficient and scalable syntheses for ABA analogs is an ongoing area of research, with a focus on creating more persistent and potent compounds for agricultural applications. rsc.org

| Precursor Compound | Target Analog | Key Synthetic Step |

| 3-Hydroxy-3,5,5-trimethylcyclohexanone derivative | Optically active ABA analog | Stereoselective functionalization |

| (S)-ABA methyl ester | (+)-tetralone ABA | Knoevenagel condensation and cyclization rsc.org |

The closely related compound, 3,3,5-trimethylcyclohexanone (B147574), is recognized as a useful intermediate in drug discovery research and the synthesis of pharmaceutical compounds. arborpharmchem.comresearchgate.net This suggests a strong potential for 3-hydroxy-3,5,5-trimethylcyclohexanone to also function as a key intermediate in the development of new pharmaceutical lead compounds. The introduction of a hydroxyl group can provide a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. For instance, 3,3,5-trimethylcyclohexanone is a precursor to the vasodilator cyclandelate, highlighting the role of this chemical family in medicinal chemistry. atamanchemicals.com

| Intermediate | Pharmaceutical Application |

| 3,3,5-Trimethylcyclohexanone | Precursor to Cyclandelate (vasodilator) atamanchemicals.com |

| 3,3,5-Trimethylcyclohexanone | Intermediate for drug discovery research arborpharmchem.com |

Utility in Materials Science Precursor Chemistry

Beyond its applications in the life sciences, 3-hydroxy-3,5,5-trimethylcyclohexanone and its related compounds are valuable precursors in materials science, contributing to the synthesis of specialty polymers and functional coatings.

3,3,5-Trimethylcyclohexanone serves as an intermediate in the synthesis of various polymers and polyesters. biosynth.com This compound can be used as a raw material in the manufacturing of specialty polycarbonates. atamanchemicals.com The reactivity of the ketone and the potential for derivatization of the hydroxyl group in 3-hydroxy-3,5,5-trimethylcyclohexanone make it a candidate for the synthesis of novel monomers. These monomers can then be polymerized to create materials with tailored properties, such as enhanced thermal stability, improved mechanical strength, or specific optical characteristics.

| Precursor | Polymer Type | Potential Application |

| 3,3,5-Trimethylcyclohexanone | Polyesters, Specialty Polycarbonates atamanchemicals.combiosynth.com | High-performance plastics |

The properties of 3,3,5-trimethylcyclohexanone lend themselves to applications in the formulation of paints and coatings. It is employed to enhance the surface finish, promoting better leveling and excellent gloss. atamanchemicals.com The presence of a hydroxyl group in 3-hydroxy-3,5,5-trimethylcyclohexanone could offer additional benefits, such as improved adhesion to substrates or the ability to participate in cross-linking reactions to form more durable coating networks. These characteristics are highly desirable in the development of advanced functional coatings for various industrial and consumer applications.

| Compound | Application Area | Benefit |

| 3,3,5-Trimethylcyclohexanone | Paints and Coatings atamanchemicals.com | Improved leveling and gloss atamanchemicals.com |

Environmental Behavior and Biogeochemical Cycling of 3 Hydroxy 3,5,5 Trimethylcyclohexanone

Environmental Distribution and Compartmentalization Dynamics

There is a notable absence of studies focused on the environmental distribution of 3-hydroxy-3,5,5-trimethylcyclohexanone. Consequently, critical parameters and models related to its compartmentalization in the environment have not been established.

Volatilization Fluxes and Atmospheric Transport Modeling

No information is available regarding the volatilization potential or atmospheric transport of 3-hydroxy-3,5,5-trimethylcyclohexanone. Data on its vapor pressure and Henry's Law constant, which are essential for modeling atmospheric transport, have not been reported in the reviewed literature.

Potential for Groundwater Contamination Pathways

The potential for 3-hydroxy-3,5,5-trimethylcyclohexanone to contaminate groundwater is currently unknown. An assessment of this risk would require data on its soil sorption behavior and persistence in the subsurface, which is not available.

Biotic and Abiotic Transformation Processes in the Environment

The transformation of 3-hydroxy-3,5,5-trimethylcyclohexanone through biological and non-biological processes in the environment has not been a subject of scientific investigation.

Aerobic and Anaerobic Biodegradation Kinetics and Pathways

There are no published studies on the aerobic or anaerobic biodegradation of 3-hydroxy-3,5,5-trimethylcyclohexanone. Information on its persistence in the environment and the potential for microbial communities to break it down is therefore unavailable. The metabolic pathways and the kinetics of its degradation remain uncharacterized.

Photochemical Degradation in the Atmosphere and Aquatic Systems

The susceptibility of 3-hydroxy-3,5,5-trimethylcyclohexanone to photochemical degradation in the atmosphere or in aquatic systems has not been documented. Research into its reaction with photochemically produced reactive species, such as hydroxyl radicals, is necessary to determine its atmospheric lifetime and its fate in sunlit surface waters.

Lack of Specific Research on Microbial Metabolism of 3-Hydroxy-3,5,5-trimethylcyclohexanone

Currently, there is a notable absence of specific research detailing the microbial metabolism and detoxification mechanisms of 3-hydroxy-3,5,5-trimethylcyclohexanone in the scientific literature. While studies on the microbial transformation of other structurally related cyclohexanone (B45756) derivatives exist, the metabolic pathways and enzymatic processes involved in the biodegradation of this specific compound have not been elucidated.

Research into the microbial degradation of cyclic ketones and related compounds often reveals a variety of metabolic strategies, including hydroxylation, ring cleavage, and subsequent metabolism of the resulting aliphatic intermediates. For instance, the biocatalytic oxidation of a similar compound, 3,3,5-trimethylcyclohexanone (B147574), has been investigated using monooxygenases, which introduce an oxygen atom into the cyclic structure, leading to lactone formation. researchgate.net This initial oxidation step is a common strategy employed by microorganisms to destabilize the ring structure and facilitate further degradation.

Furthermore, studies on the microbial transformation of other complex cyclic molecules, such as steroids containing a cyclohexanone-like ring, by various bacterial strains including Mycobacterium sp., have demonstrated the potential for side-chain cleavage and ring modification. nih.gov These processes are mediated by a consortium of enzymes that work in concert to break down the complex structure into simpler, less toxic compounds that can be assimilated into central metabolic pathways.

However, without direct experimental evidence, it is not possible to extrapolate these findings to definitively describe the metabolic fate of 3-hydroxy-3,5,5-trimethylcyclohexanone. The presence and position of the hydroxyl and trimethyl groups on the cyclohexanone ring would significantly influence its susceptibility to microbial attack and the specific enzymatic machinery required for its breakdown.

Future research is necessary to isolate and characterize microorganisms capable of utilizing 3-hydroxy-3,5,5-trimethylcyclohexanone as a carbon and energy source. Such studies would involve enrichment and isolation of relevant microbial strains from contaminated environments, followed by detailed analysis of the metabolic intermediates and the enzymes responsible for their formation. This would provide a comprehensive understanding of the biogeochemical cycling and environmental fate of this particular compound.

Q & A

Basic: What catalytic systems are optimal for synthesizing 3-hydroxy-3,5,5-trimethylcyclohexanone, and how are reaction conditions optimized?

Answer:

The synthesis of 3-hydroxy-3,5,5-trimethylcyclohexanone can be achieved via hydrogenation or oxidation pathways. For hydrogenation, Pd-based catalysts (e.g., 5 wt% Pd/SWCNTs) show high selectivity (~95%) and conversion rates (~97%) in ketone formation . Liquid-phase hydrogenation of phenol derivatives using Pd catalysts at moderate temperatures (150–200°C) and pressures (10–20 bar) is recommended, with rigorous control of catalyst loading and solvent polarity to minimize side reactions . For oxidation routes, photocatalytic methods using TiO₂-based catalysts under UV irradiation enable selective conversion of alcohols to ketones, as demonstrated by in situ ATR-FTIR mechanistic studies .

Key Parameters for Optimization:

- Catalyst loading: 1–5 wt% metal support.

- Temperature: 150–250°C (hydrogenation) or 25–80°C (photocatalysis).

- Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance selectivity.

Advanced: How can discrepancies in catalytic performance data across studies be systematically analyzed?

Answer:

Conflicting data on conversion rates or selectivity often arise from differences in catalyst preparation, support materials, or reaction conditions. For example:

- Catalyst Supports: Co/SiO₂ achieves 88% selectivity but only 4% conversion , whereas Pd/SWCNTs improve conversion to 97% due to enhanced surface area and electron transfer .

- Reaction Medium: Aqueous vs. organic solvents alter proton availability, affecting intermediate stability .

Methodological Approach:

Comparative Design: Replicate experiments using identical catalysts (e.g., Pd/SiO₂ vs. Pd/SWCNTs) under controlled conditions.

Characterization: Use TEM/XPS to correlate catalyst morphology/oxidation state with activity.

Kinetic Modeling: Apply Langmuir-Hinshelwood models to isolate rate-limiting steps .

Basic: What spectroscopic and chromatographic methods are used to confirm the structure and purity of 3-hydroxy-3,5,5-trimethylcyclohexanone?

Answer:

- FT-IR/Raman Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Resolve isomeric impurities using non-polar columns (e.g., DB-5MS) with retention indices validated against NIST databases .

- X-ray Crystallography: Resolve stereochemistry, as demonstrated for analogous compounds (e.g., axial vs. equatorial substituent orientation) .

Purity Criteria (Example):

| Parameter | Limit | Method |

|---|---|---|

| Organic Impurities | ≤0.05% | DIN 55687 |

| Water Content | ≤0.05% | DIN 51777 |

Advanced: What mechanistic insights explain stereoselective synthesis pathways for 3-hydroxy-3,5,5-trimethylcyclohexanone?

Answer:

Stereoselectivity arises from steric and electronic factors during nucleophilic attack. For example:

- Axial Preference: In ketone precursors, bulky methyl groups hinder equatorial attack, favoring axial addition of nucleophiles (e.g., cyanide) .

- Transition-State Stabilization: DFT calculations show that hydrogen bonding between the hydroxy group and catalyst surface directs regioselectivity in photocatalytic oxidation .

Experimental Validation:

- In Situ ATR-FTIR: Monitor intermediate formation (e.g., cyclohexanol adsorption on catalyst surfaces) .

- Kinetic Isotope Effects (KIE): Differentiate between radical-mediated and ionic pathways .

Basic: What safety protocols are recommended for handling 3-hydroxy-3,5,5-trimethylcyclohexanone?

Answer:

- Toxicity Profile: Cyclohexanone derivatives are classified as Group 3 (not carcinogenic to humans) but may cause respiratory irritation .

- Exposure Limits: Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/skin contact .

- Waste Disposal: Neutralize with dilute NaOH before incineration .

Emergency Measures:

- Inhalation: Move to fresh air; administer oxygen if needed .

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can thermodynamic data inform solvent selection and reaction scalability?

Answer:

- Heat Capacity (Cp): Cyclohexanone derivatives exhibit Cp ~1.8 J/g·K, necessitating cooling systems for exothermic hydrogenation .

- Phase Transitions: Melting points (e.g., 392–393 K for related crystals ) guide solvent selection (e.g., diethyl ether for recrystallization).

Scalability Considerations:

- Pilot Plant Design: Use block flow diagrams (BFD) to integrate unit operations (reactor, distillation) .

- Cost Analysis: Optimize catalyst reuse cycles to reduce Capex (e.g., Pd recovery via filtration) .

Basic: What mutagenicity assays are applicable to assess the safety of 3-hydroxy-3,5,5-trimethylcyclohexanone?

Answer:

- In Vivo Micronucleus Test: Detect chromosomal aberrations in mammalian bone marrow (e.g., OECD 474 guidelines) .

- Ames Test: Use Salmonella strains (TA98, TA100) to evaluate frameshift/base-pair mutations .

Key Findings (Example):

| Test Compound | Result | Reference |

|---|---|---|

| Cyclohexanone | Negative (≤5% MN frequency) |

Advanced: How do computational methods enhance the interpretation of experimental data for this compound?

Answer:

- MEP/HOMO-LUMO Analysis: Predict reactive sites using Gaussian hybrids (e.g., nucleophilic attack at carbonyl carbon) .

- Molecular Dynamics (MD): Simulate solvent effects on crystal packing .

Software Tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.